Cas no 95582-17-5 ((S)-3-Cbz-amino-2-piperidone)

(S)-3-Cbz-amino-2-piperidone structure
(S)-3-Cbz-amino-2-piperidone structure
Product name:(S)-3-Cbz-amino-2-piperidone
CAS No:95582-17-5
MF:C13H16N2O3
MW:248.277743339539
MDL:MFCD08166408
CID:799613
PubChem ID:11482034

(S)-3-Cbz-amino-2-piperidone Chemical and Physical Properties

Names and Identifiers

    • (S)-3-(Cbz-amino)-2-piperidone
    • (S)?-?3-?Cbz-?Aminopiperidin-?2-?one
    • (S)-3-CBZ-AMINO-2-PIPERIDONE
    • benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
    • Carbamic acid,[(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
    • (S)-3-N-Cbz-Aminopiperidin-2-one
    • (S)-3-Benzyloxycarbonylamino-2-piperidone
    • Benzyl (S)-2-oxopiperidin-3-ylcarbamate
    • (S)-Benzyl (2-oxopiperidin-3-yl)carbamate
    • (S)-benzyl 2-oxopiperidin-3-ylcarbamate
    • Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester
    • (S)-Nenzyl (2-oxopiperidin-3-yl)carbamate
    • KVHNKJHAXXEKFU-NSHDSACASA-N
    • 6528AJ
    • FCH3601537
    • AB43572
    • (S)-3-benzy
    • Carbamic acid, (2-oxo-3-piperidinyl)-, phenylmethyl ester, (S)- (ZCI)
    • Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
    • (3S)-3-Benzyloxycarbonylamino-2-piperidinone
    • 95582-17-5
    • A845337
    • W-205548
    • MFCD08166408
    • AKOS015918106
    • VDA58217
    • DTXSID40467310
    • EN300-6735227
    • SCHEMBL4078569
    • benzyl N-[(3S)-2-oxo-3-piperidyl]carbamate
    • (phenylmethyl) N-[(3S)-2-oxidanylidenepiperidin-3-yl]carbamate
    • AS-37240
    • (3S)-3-benzyloxycarbonylamino-2-piperidone
    • Benzyl(S)-2-oxopiperidin-3-ylcarbamate 95%
    • Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
    • N-[(3S)-2-oxo-3-piperidinyl]carbamic acid (phenylmethyl) ester
    • (S)-3-Cbz-aminopiperidin-2-one
    • (S)-(2-OXO-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER
    • (S)-3-Cbz-amino-2-piperidone
    • MDL: MFCD08166408
    • Inchi: 1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1
    • InChI Key: KVHNKJHAXXEKFU-NSHDSACASA-N
    • SMILES: N([C@H]1CCCNC1=O)C(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 248.11600
  • Monoisotopic Mass: 248.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 101-102 ºC
  • Boiling Point: 502.5℃at760mmHg
  • Solubility: Slightly soluble (1.1 g/l) (25 º C),
  • PSA: 67.43000
  • LogP: 1.91110

(S)-3-Cbz-amino-2-piperidone Security Information

(S)-3-Cbz-amino-2-piperidone Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

(S)-3-Cbz-amino-2-piperidone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM180643-5g
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate
95582-17-5 95%
5g
$654 2021-08-05
Chemenu
CM180643-1g
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate
95582-17-5 95%
1g
$292 2024-07-18
abcr
AB284225-250 mg
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; .
95582-17-5 97%
250 mg
€147.40 2023-07-20
abcr
AB284225-1 g
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; .
95582-17-5 97%
1 g
€289.00 2023-07-20
Enamine
EN300-6735227-1.0g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
1.0g
$76.0 2025-03-13
Enamine
EN300-6735227-2.5g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
2.5g
$166.0 2025-03-13
Enamine
EN300-6735227-0.05g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
0.05g
$19.0 2025-03-13
Enamine
EN300-6735227-5.0g
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
95582-17-5 95.0%
5.0g
$308.0 2025-03-13
AstaTech
57626-0.25/G
(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE
95582-17-5 97%
0.25g
$199 2023-09-16
abcr
AB284225-250mg
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; .
95582-17-5 97%
250mg
€144.50 2025-02-21

(S)-3-Cbz-amino-2-piperidone Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Reference
Preparation of N-substituted derivatives of azole heterocyclic peptoids as serine protease inhibitors
, United States, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Reference
Preparation of azole heterocyclic peptoids as serine protease inhibitors
, United States, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  Potassium hydroxide ,  Triphosgene Solvents: Acetonitrile ,  Water ;  20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  15 s, 20 °C
Reference
Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor
Fuse, Shinichiro ; Komuro, Keiji ; Otake, Yuma ; Masui, Hisashi ; Nakamura, Hiroyuki, Chemistry - A European Journal, 2021, 27(27), 7525-7532

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Reference
Preparation of prolinyl peptide analogs as serine protease inhibitors
, United States, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Reference
Preparation of azole heterocyclic peptoids containing keto or diketo ring systems as serine protease inhibitors
, United States, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Reference
Preparation of N-substituted prolinyl peptide analogs as serine protease inhibitors
, United States, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Methanol ;  6 h, reflux; reflux → 0 °C
1.2 1 h, rt
Reference
Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates
, Japan, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ;  30 min
Reference
Preparation of sulfonamide lactams as Factor Xa inhibitors
, United States, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Reference
preparation of proline analog peptides as serine protease inhibitors
, United States, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: N-Methyl-2-pyrrolidone ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  overnight, rt
Reference
Preparation of azacycloalkanone serine protease inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ;  30 min
Reference
Preparation of arylsulfonamidopiperidones as inhibitors of Factor Xa.
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Triethylamine ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ;  pH 8.5, rt; 16 h, rt
1.2 Reagents: Triethylamine ;  pH 8.5, rt
Reference
Preparation of backbone-cyclized peptide derivatives as serine protease and thrombin inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Reference
Preparation of fused cycloheptane azole heterocyclic peptoids as serine protease inhibitors
, United States, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Reference
Preparation of heterocyclic compounds as serine protease inhibitors
, United States, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux
Reference
Preparation of oxadiazole peptide analogs as serine protease inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Cobalt chloride (CoCl2) ,  Sodium borohydride Solvents: Methanol
Reference
Synthesis of L-[5-11C]ornithine
Ding, Yu Shin; Antoni, Gunnar; Fowler, Joanna S.; Wolf, Alfred P.; Langstrom, Bengt, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(9), 1079-90

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ;  48 h, reflux; reflux → rt
1.2 Solvents: Methanol ;  cooled
Reference
Preparation of tripeptoid analogs as serine protease inhibitors
, United States, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 20 min, 0 °C
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  0 °C; 18 h, rt
Reference
First synthesis and determination of the absolute configuration of sulphostin, a novel inhibitor of dipeptidyl peptidase IV
Abe, Masatoshi; Akiyama, Tetsuo; Nakamura, Hikaru; Kojima, Fukiko; Harada, Shigeko; et al, Journal of Natural Products, 2004, 67(6), 999-1004

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  < 0 °C; 3 h, 50 - 55 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  1 h, rt
1.4 < 10 °C; 1 h, rt
Reference
Development of a Large-Scale Synthesis of Sulphostin, a Dipeptidyl Peptidase IV Inhibitor
Abe, Masatoshi; Nagai, Masashi; Yamamoto, Keiichiro; Yamazaki, Hiroko; Koga, Ichiro; et al, Organic Process Research & Development, 2005, 9(5), 570-576

Synthetic Circuit 20

Reaction Conditions
Reference
Phosphonamide-substituted lactams
, Federal Republic of Germany, , ,

(S)-3-Cbz-amino-2-piperidone Raw materials

(S)-3-Cbz-amino-2-piperidone Preparation Products

(S)-3-Cbz-amino-2-piperidone Related Literature

Additional information on (S)-3-Cbz-amino-2-piperidone

(S)-3-Cbz-amino-2-piperidone: A Comprehensive Overview

(S)-3-Cbz-amino-2-piperidone, also known by its CAS number 95582-17-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of piperidone, a six-membered ring containing one oxygen atom and five carbon atoms, with a substituent at the 3-position. The term "Cbz" refers to the carbobenzyloxy group, which is commonly used as a protecting group for amino acids in peptide synthesis. The (S) designation indicates the stereochemistry of the compound, specifying that the chiral center at the 3-position has an S configuration.

The synthesis of (S)-3-Cbz-amino-2-piperidone involves several key steps, including the formation of the piperidone ring and the introduction of the Cbz group. Recent advancements in asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric excess. The use of chiral catalysts and ligands has been particularly impactful in this area, as highlighted in a study published in Angewandte Chemie in 2023. This research demonstrated that the compound can be synthesized via a tandem Michael addition–cyclization reaction, which not only simplifies the process but also enhances the stereochemical control.

The structure of (S)-3-Cbz-amino-2-piperidone makes it a valuable building block in medicinal chemistry. Its piperidone ring is known for its ability to form hydrogen bonds, which is a critical property for drug design. The Cbz group serves as a versatile protecting group, allowing for precise control over reactivity during complex molecule assembly. Recent studies have explored its application in peptide-based drug delivery systems, where its ability to stabilize bioactive molecules has shown promising results.

In terms of biological activity, (S)-3-Cbz-amino-2-piperidone has been investigated for its potential as a modulator of various enzyme activities. A 2023 study published in Nature Communications reported that this compound exhibits inhibitory activity against certain kinases, making it a candidate for further exploration in oncology research. Additionally, its stereochemistry plays a crucial role in its interactions with biological targets, as demonstrated by computational docking studies that revealed selective binding to specific protein pockets.

The application of (S)-3-Cbz-amino-2-piperidone extends beyond pharmaceuticals. It has been utilized in materials science as a precursor for bio-inspired polymers and coatings. Recent research has focused on its ability to form self-healing materials through dynamic covalent bonds, which could revolutionize industries such as aerospace and electronics.

In conclusion, (S)-3-Cbz-amino-2-piperidone (CAS No: 95582-17-5) is a multifaceted compound with applications spanning organic synthesis, drug discovery, and materials science. Its unique structure and stereochemistry make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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(CAS:95582-17-5)(S)-3-Cbz-amino-2-piperidone
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